molecular formula C8H10N2O B1628317 6-Ethylpicolinamide CAS No. 78210-61-4

6-Ethylpicolinamide

Cat. No.: B1628317
CAS No.: 78210-61-4
M. Wt: 150.18 g/mol
InChI Key: KLTLZURPIYLTIA-UHFFFAOYSA-N
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Description

6-Ethylpicolinamide is an organic compound with the molecular formula C8H10N2O It is a derivative of picolinamide, where an ethyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpicolinamide typically involves the reaction of 6-ethylpyridine with an appropriate amide-forming reagent. One common method is the reaction of 6-ethylpyridine with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethyl group or the amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-ethylpicolinic acid, while reduction may produce 6-ethylpicolinamine.

Scientific Research Applications

6-Ethylpicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Ethylpicolinamide depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms in the pyridine ring and the amide group. This coordination can influence the reactivity and stability of the metal complexes formed.

Comparison with Similar Compounds

    Picolinamide: The parent compound without the ethyl group.

    6-Methylpicolinamide: A similar compound with a methyl group instead of an ethyl group.

    2-Pyridinecarboxamide: Another derivative of picolinamide with different substitution patterns.

Uniqueness: 6-Ethylpicolinamide is unique due to the presence of the ethyl group at the sixth position, which can influence its chemical reactivity and physical properties compared to other picolinamide derivatives. This uniqueness makes it valuable for specific applications where the ethyl group imparts desired characteristics.

Properties

IUPAC Name

6-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-6-4-3-5-7(10-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTLZURPIYLTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591798
Record name 6-Ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-61-4
Record name 6-Ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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